2',3',4',5',6'-Pentafluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde
CAS No.:
Cat. No.: VC17240376
Molecular Formula: C13H5F5O2
Molecular Weight: 288.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H5F5O2 |
|---|---|
| Molecular Weight | 288.17 g/mol |
| IUPAC Name | 2-hydroxy-5-(2,3,4,5,6-pentafluorophenyl)benzaldehyde |
| Standard InChI | InChI=1S/C13H5F5O2/c14-9-8(10(15)12(17)13(18)11(9)16)5-1-2-7(20)6(3-5)4-19/h1-4,20H |
| Standard InChI Key | PXGHCMQPZUYQCL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1C2=C(C(=C(C(=C2F)F)F)F)F)C=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition
2',3',4',5',6'-Pentafluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde belongs to the biphenyl family, featuring two connected benzene rings. The substitution pattern includes:
-
Five fluorine atoms at the 2', 3', 4', 5', and 6' positions of the distal ring.
-
A hydroxyl group (-OH) at the 4-position of the proximal ring.
-
An aldehyde group (-CHO) at the 3-position of the same ring .
The molecular structure is represented below in LaTeX format:
Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 893737-92-3 | |
| Molecular Formula | ||
| Molecular Weight | 288.17 g/mol | |
| IUPAC Name | 2',3',4',5',6'-Pentafluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde |
Synthesis and Manufacturing
Synthetic Pathways
Physicochemical Properties
Thermal Stability
Limited data are available, but fluorinated biphenyls generally exhibit high thermal stability due to strong C-F bonds.
Solubility
-
Polar solvents: Moderate solubility in DMSO or DMF.
-
Nonpolar solvents: Poor solubility in hexane or toluene.
Spectroscopic Data
-
NMR: Peaks between -135 ppm and -162 ppm, reflecting fluorine environments .
-
IR: Stretching vibrations for -OH (~3200 cm) and -CHO (~1700 cm) .
Reactivity and Functional Group Interactions
Aldehyde Reactivity
The aldehyde group participates in nucleophilic additions (e.g., Grignard reactions) and condensations (e.g., Schiff base formation) .
Hydroxyl Group Behavior
-
Acidity: Enhanced by electron-withdrawing fluorine substituents (pKa ~8–10).
-
Esterification: Reacts with acyl chlorides to form esters.
Fluorine Substituent Effects
-
Electron-withdrawing: Activates the ring toward electrophilic substitution.
-
Steric hindrance: Ortho-fluorines limit access to reactive sites .
Applications in Research
Materials Science
Fluorinated biphenyls are explored as:
-
Liquid crystal components: Due to rigid, polar structures.
-
Polymer additives: To enhance thermal and chemical resistance.
Pharmaceutical Intermediates
The aldehyde moiety serves as a precursor for Schiff base ligands in metal-catalyzed reactions .
Catalysis
Analogous compounds are used in Ti-salalen complexes for olefin epoxidation, suggesting potential catalytic roles .
| Supplier | Purity | Packaging |
|---|---|---|
| Wuhan Chemwish Technology | >95% | 1–5 g |
| VulcanChem | Research | 10 mg–1 g |
Prices range from $50–$200 per gram, depending on scale .
Recent Research Developments
Deuteration Studies
Deuterated analogs (e.g., 2',3',4',5',6'-pentafluoro-4-hydroxy-[1,1'-biphenyl]-3-carbaldehyde-) have been synthesized for isotopic labeling in mechanistic studies .
Green Fluorination Methods
Pentafluoropyridine (PFP)-mediated deoxyfluorination reduces reliance on hazardous fluorinating agents .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume